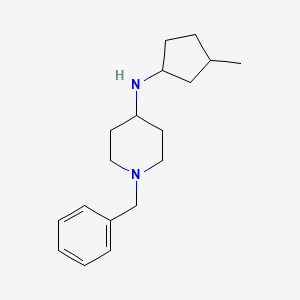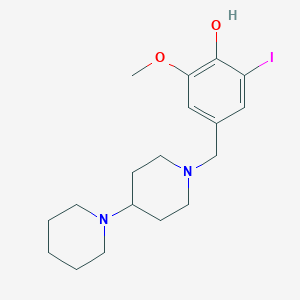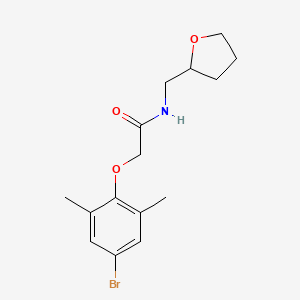
1'-cycloheptyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-cycloheptyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of piperidine-based molecules and has been found to exhibit promising pharmacological properties.
作用機序
The mechanism of action of 1'-cycloheptyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is not fully understood. However, it has been suggested that this compound acts by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the Wnt/β-catenin pathway. It has also been suggested that this compound acts by inhibiting various enzymes, including histone deacetylases and proteasomes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In Alzheimer's disease research, it has been found to reduce amyloid-beta accumulation, improve cognitive function, and reduce oxidative stress. In Parkinson's disease research, it has been found to protect dopaminergic neurons and reduce oxidative stress.
実験室実験の利点と制限
One of the advantages of using 1'-cycloheptyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide in lab experiments is its high potency and specificity. This compound has been found to exhibit significant activity at low concentrations, making it a valuable tool for studying various diseases. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1'-cycloheptyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the identification of new targets for drug development. Additionally, the therapeutic potential of this compound in other diseases, such as Huntington's disease and multiple sclerosis, remains to be explored.
合成法
The synthesis of 1'-cycloheptyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-pyridinemethanol with cycloheptylamine to obtain 2-(cycloheptylamino)pyridine. This intermediate is then reacted with piperidine-4-carboxylic acid to obtain the final product, this compound.
科学的研究の応用
1'-cycloheptyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, it has been found to improve cognitive function and reduce amyloid-beta accumulation. In Parkinson's disease research, it has been found to protect dopaminergic neurons and reduce oxidative stress.
特性
IUPAC Name |
1-(1-cycloheptylpiperidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O/c29-24(26-19-21-7-5-6-14-25-21)20-10-15-27(16-11-20)23-12-17-28(18-13-23)22-8-3-1-2-4-9-22/h5-7,14,20,22-23H,1-4,8-13,15-19H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSLUNBWJGUZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCC(CC2)N3CCC(CC3)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5022633.png)
![3-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5022635.png)


![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chlorobenzamide](/img/structure/B5022664.png)

![N,N-diethyl-N'-methyl-N'-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5022681.png)
![N-[4-(aminocarbonyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B5022688.png)


![4-fluoro-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]benzamide](/img/structure/B5022711.png)
![N-[1-[(ethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5022717.png)